

# Copanlisib IC<sub>50</sub> Values for PI3K Isoforms

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## Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

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PI3K Isoform	Reported IC <sub>50</sub> (nmol/L)	Source / Context
PI3K $\alpha$	0.5	[1]
PI3K $\beta$	3.7	[1]
PI3K $\gamma$	6.4	[1]
PI3K $\delta$	0.7	[1]

## Experimental Context and Methodology

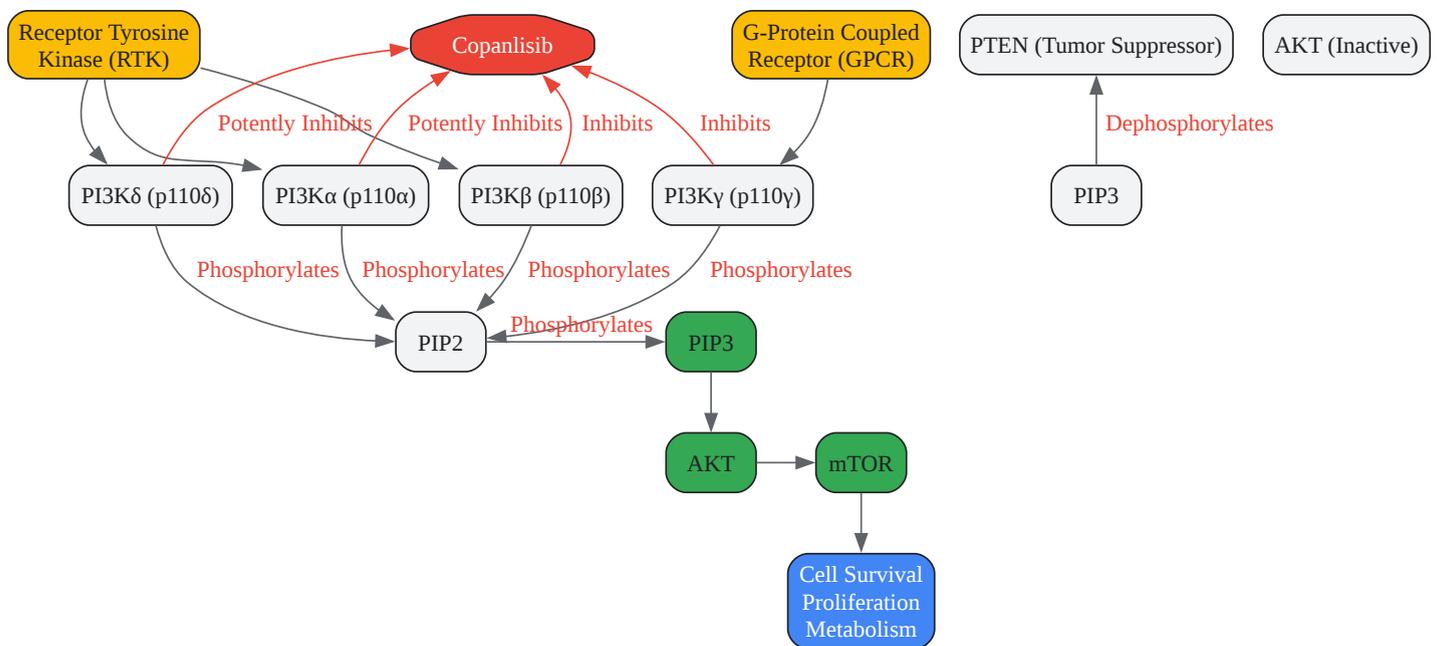
The quantitative IC<sub>50</sub> data originates from studies characterizing **copanlisib**'s mechanism of action prior to its clinical approval [1]. These values are derived from **biochemical kinase assays** that measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins.

- Assay Type:** The primary method for determining these IC<sub>50</sub> values involves incubating the purified catalytic subunit of each PI3K isoform with **copanlisib** and measuring the inhibition of lipid kinase activity.
- Cellular vs. Biochemical Activity:** While the table shows biochemical potency, this translates to functional effects in cells. For example, **copanlisib** inhibited cell proliferation and suppressed PI3K/mTOR/Akt signaling pathways in various cancer cell lines, with IC<sub>50</sub> values in the low nanomolar range in cellular viability assays [2] [3].

- **Key Characteristic:** The data confirms **copanlisib**'s classification as a **pan-Class I PI3K inhibitor** with strongest activity against the **PI3K $\alpha$**  and **PI3K $\delta$**  isoforms [1] [4].

## PI3K Signaling Pathway and Copanlisib's Role

The following diagram illustrates the PI3K signaling pathway and the site of **copanlisib**'s inhibition, which explains its potent anti-tumor effects.



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> **Copanlisib** inhibits all Class I PI3K isoforms, with strongest activity against PI3K $\alpha$  and PI3K $\delta$ , thereby suppressing the downstream oncogenic AKT/mTOR signaling cascade.

## Research Implications and Synergies

**Copanlisib**'s activity profile has significant research and clinical implications:

- **Overcoming Therapy Resistance:** A key application is overcoming resistance to other targeted therapies. For instance, **sorafenib** (a multikinase inhibitor) treatment can lead to increased p-AKT levels, a resistance mechanism that **copanlisib** can counteract, restoring tumor cell sensitivity [3].
- **Rational Combination Therapies:** Preclinical screens identify effective combinations. **Copanlisib** shows **additive or synergistic effects** when combined with:
  - **MEK/ERK/RAF pathway inhibitors** (e.g., selumetinib, raxoxertinib, tovorafenib) [5].
  - **KRAS mutation-specific inhibitors** (e.g., sotorasib) in relevant cell lines [5].
  - **Vertical pathway inhibition** using AKT (e.g., ipatasertib) or mTOR (e.g., sapanisertib) inhibitors [5].

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## References

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